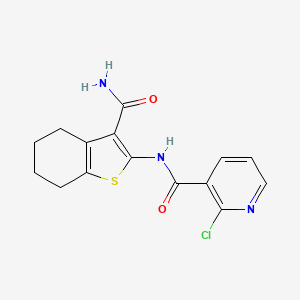
N'-(1-ethylpiperidin-4-ylidene)-2-(4-methylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE is a complex organic compound with a unique structure that combines elements of pyridine, quinoline, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyltetrahydro-4(1H)-pyridinylidene with 2-(4-methylphenyl)-4-quinolinecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and purity of the final product. Post-reaction purification steps, including crystallization and chromatography, are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (NH_3, OH^-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-ethyltetrahydro-1,4-azine
- 4-Hydroxy-2-quinolones
- 1,3,4-thiadiazole derivatives
Uniqueness
N’~4~-[1-ETHYLTETRAHYDRO-4(1H)-PYRIDINYLIDEN]-2-(4-METHYLPHENYL)-4-QUINOLINECARBOHYDRAZIDE stands out due to its unique combination of structural elements from pyridine, quinoline, and hydrazide. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C24H26N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N4O/c1-3-28-14-12-19(13-15-28)26-27-24(29)21-16-23(18-10-8-17(2)9-11-18)25-22-7-5-4-6-20(21)22/h4-11,16H,3,12-15H2,1-2H3,(H,27,29) |
InChI Key |
PLIFGNXLHCGPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-1,3-dimethyl-N-(2-phenyl-1-benzofuran-5-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926282.png)
![methyl 3-{[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926287.png)
![[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B14926288.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926310.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926313.png)

![N-(2,5-dimethylphenyl)-1-{1-[(2,5-dimethylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14926327.png)
![1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14926338.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-butyl-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B14926346.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B14926348.png)
![1-ethyl-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926367.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14926368.png)


